5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide
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Overview
Description
5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide is a complex organic compound that features a bromine atom, a furan ring, a pyridine ring, and a nicotinamide moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the conformation and activity of the target molecules .
Biochemical Pathways
Similar compounds have been known to affect various metabolic and signaling pathways in the body .
Pharmacokinetics
Its metabolism and excretion would depend on various factors such as the presence of specific enzymes and transporters .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in gene expression, enzyme activity, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Pyridine Ring Formation: The pyridine ring can be constructed via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia or ammonium salts.
Nicotinamide Coupling: The final step involves coupling the synthesized furan and pyridine rings with nicotinamide through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or sodium methoxide (NaOMe).
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced nicotinamide derivatives.
Substitution: Various substituted nicotinamide derivatives depending on the nucleophile used.
Scientific Research Applications
5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)benzamide: Similar structure but with a benzamide moiety instead of nicotinamide.
5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide: Similar structure but with a chlorine atom instead of bromine.
N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide: Lacks the bromine atom.
Uniqueness
5-bromo-N-((2-(furan-2-yl)pyridin-4-yl)methyl)nicotinamide is unique due to the presence of both a bromine atom and a nicotinamide moiety, which can influence its reactivity and biological activity
Properties
IUPAC Name |
5-bromo-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-13-7-12(9-18-10-13)16(21)20-8-11-3-4-19-14(6-11)15-2-1-5-22-15/h1-7,9-10H,8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFGJBZPUORSLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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